molecular formula C17H13F3N2OS B3880903 1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone

1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone

Cat. No.: B3880903
M. Wt: 350.4 g/mol
InChI Key: MMNPEYNZEWXNRC-UHFFFAOYSA-N
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Description

1-Phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The trifluoromethyl group attached to the thiadiazole ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone typically involves the reaction of 2-phenyl-1,3,4-thiadiazole with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-Phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The thiadiazole ring can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

    2-Phenyl-1,3,4-thiadiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Phenyl-2-[5-phenyl-2-(methyl)-3H-1,3,4-thiadiazol-2-yl]ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to variations in stability and activity.

Uniqueness: 1-Phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c18-17(19,20)16(11-14(23)12-7-3-1-4-8-12)22-21-15(24-16)13-9-5-2-6-10-13/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNPEYNZEWXNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(S2)(CC(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone
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1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone
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1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone
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1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone
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1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone
Reactant of Route 6
1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-yl]ethanone

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